9,11-Sthceo

Description

Historical Context of Seco-Steroid Research

The study of steroids dates back to the early 19th century, with initial investigations focusing on cholesterol and bile acids. britannica.com The elucidation of the complex polycyclic structure of steroids in the early 20th century was a landmark achievement, paving the way for understanding their profound physiological roles. britannica.com The concept of seco-steroids, steroids with a broken ring, emerged prominently with the study of vitamin D, which is a 9,10-seco-steroid. nih.govkarger.com The discovery that UV irradiation could cleave a bond in a steroid precursor to produce an antirachitic factor was a pivotal moment in understanding this class of compounds. karger.com

While the 9,10-seco-steroids like vitamin D have been a major focus for decades, the exploration of 9,11-seco-steroids is a more recent development, largely driven by advances in marine natural product chemistry. ird.fr The unique and complex marine environment fosters the biosynthesis of a rich diversity of secondary metabolites, including these rare seco-steroids. researchgate.net

Academic Significance and Research Gaps concerning 9,11-Seco-Cholestane Derivatives

The academic significance of 9,11-seco-cholestane derivatives lies in several key areas:

Novel Chemical Scaffolds: These compounds present unique structural motifs that challenge synthetic chemists and provide new templates for drug design. The cleavage of the C-ring introduces conformational flexibility and new possibilities for functionalization that are not present in the rigid, fused ring system of conventional steroids. beilstein-journals.org

Diverse Bioactivities: Research has revealed a wide spectrum of biological activities associated with these compounds, including anti-inflammatory, cytotoxic, and immunomodulatory effects. researchgate.netresearchgate.netnih.gov For instance, certain 9,11-seco-cholestane derivatives have shown potent inhibitory effects on neutrophilic inflammation. nih.gov Others have been identified as farnesoid X receptor (FXR) antagonists, which could have implications for metabolic diseases. acs.org

Biosynthetic Puzzles: The biosynthetic pathways leading to 9,11-seco-cholestane derivatives in marine organisms are not yet fully understood. Elucidating these pathways is a significant area of research that could provide insights into novel enzymatic reactions and the chemical ecology of these organisms. researchgate.net

Despite the growing interest, several research gaps remain. The total synthesis of many of these complex natural products is a significant challenge. Furthermore, a comprehensive understanding of their structure-activity relationships is often lacking, which hinders the development of more potent and selective therapeutic agents. The exploration of their potential applications in a broader range of diseases is also an area ripe for investigation.

Structural Classifications of 9,11-Sthceo within the Cholestane (B1235564) Scaffold

Within the broader classification of steroids, 9,11-seco-cholestane derivatives belong to the cholestane class. The cholestane scaffold is a C27 steroid skeleton. The defining feature of the compounds discussed here is the "9,11-seco" designation, which indicates that the bond between carbon atoms 9 and 11 has been broken. lipidmaps.org

This cleavage results in a more flexible molecule compared to the rigid four-ring system of a typical cholestane. The resulting structures often feature a ketone group at C-9 and a variety of functional groups on the A and B rings, as well as on the side chain. ird.fr The stereochemistry at various chiral centers, particularly at C-8, and the nature of the side chain contribute to the vast structural diversity observed in this class of compounds. researchgate.netnih.gov

Table 1: Representative 9,11-Seco-Cholestane Derivatives and their Origins

| Compound Name | Organism Source | Reference |

|---|---|---|

| Sinleptosterol A | Sinularia leptoclados (soft coral) | researchgate.netnih.gov |

| Sinleptosterol B | Sinularia leptoclados (soft coral) | researchgate.netnih.gov |

| Hipposponol A | Hippospongia lachne (marine sponge) | researchgate.net |

| Hipposponol B | Hippospongia lachne (marine sponge) | researchgate.net |

| Aplidiasterol A | Aplidium conicum (ascidian) | researchgate.net |

| Aplidiasterol B | Aplidium conicum (ascidian) | researchgate.net |

| Euryspongiols | Euryspongia sp. (sponge) | ird.fr |

Table 2: Key Structural Features of 9,11-Seco-Cholestane Derivatives

| Feature | Description | Significance |

|---|---|---|

| 9,11-Seco Backbone | Cleavage of the C9-C11 bond in the cholestane skeleton. | Defines the class and imparts flexibility. |

| C-9 Ketone | A common feature resulting from the oxidative cleavage. | Influences the molecule's conformation and reactivity. |

| Hydroxylation Patterns | Multiple hydroxyl groups are often present on the A and B rings. | Crucial for biological activity and water solubility. |

| Side Chain Variations | The side chain can be identical to cholesterol or have modifications. | Contributes to the diversity of compounds and their specific bioactivities. |

Unable to Generate Article: Chemical Compound "this compound" Not Found in Scientific Literature

Following a comprehensive search of available scientific databases and literature, the chemical compound designated as "this compound" could not be identified. This suggests that "this compound" may be a non-standard nomenclature, a typographical error, or a proprietary code not in the public domain.

As a result, it is not possible to generate the requested article on "Advanced Synthetic Strategies for this compound and its Analogues" with the specified outline. The creation of scientifically accurate content for the following sections is contingent on the existence and documented synthesis of the target molecule:

Structure

3D Structure

Properties

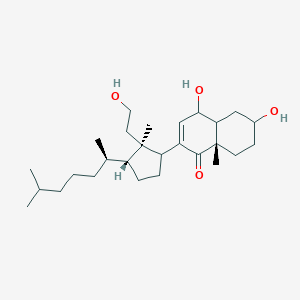

CAS No. |

143625-39-2 |

|---|---|

Molecular Formula |

C27H46O4 |

Molecular Weight |

434.7 g/mol |

IUPAC Name |

(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methylheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one |

InChI |

InChI=1S/C27H46O4/c1-17(2)7-6-8-18(3)21-9-10-22(26(21,4)13-14-28)20-16-24(30)23-15-19(29)11-12-27(23,5)25(20)31/h16-19,21-24,28-30H,6-15H2,1-5H3/t18-,19?,21-,22?,23?,24?,26-,27+/m1/s1 |

InChI Key |

JBBOTAYOANLXIB-HDRUIAHASA-N |

SMILES |

CC(C)CCCC(C)C1CCC(C1(C)CCO)C2=CC(C3CC(CCC3(C2=O)C)O)O |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC([C@]1(C)CCO)C2=CC(C3CC(CC[C@@]3(C2=O)C)O)O |

Canonical SMILES |

CC(C)CCCC(C)C1CCC(C1(C)CCO)C2=CC(C3CC(CCC3(C2=O)C)O)O |

Synonyms |

9,11-seco-3 beta,6 alpha,11-trihydroxy-5 alpha-cholest-7-en-9-one 9,11-seco-3,6,11-trihydroxycholest-7-en-9-one 9,11-STHCEO |

Origin of Product |

United States |

Advanced Synthetic Strategies for 9,11 Sthceo and Its Analogues

Chemoenzymatic Synthesis of 9,11-Sthceo and Derivatives

To proceed with this request, please verify the compound's name and provide a correct or alternative identifier, such as a CAS number, IUPAC name, or a reference to a peer-reviewed publication where its synthesis is described. Without this foundational information, a detailed and factual article that adheres to the provided structure and quality standards cannot be produced.

Synthesis of Structurally Related 9,11-Seco-Steroid Analogues for Research

The synthesis of 9,11-seco-steroid analogues, a class of steroids characterized by the cleavage of the C-ring at the C9-C11 bond, is a significant area of research. These compounds, many of which originate from marine organisms, exhibit a range of biological activities, making the development of synthetic routes to access them and their analogues crucial for further investigation. researchgate.net Synthetic strategies are broadly categorized into total synthesis, semi-synthesis from readily available natural steroids, and chemoenzymatic methods.

A variety of synthetic approaches have been developed to construct the unique frameworks of 9,11-seco-steroids and their analogues. These methods often involve key chemical transformations to achieve the desired bond cleavage and functionalization.

One prominent strategy is the total synthesis of these complex molecules. For instance, the total synthesis of the marine 9,11-secosteroids aplysiasecosterols A and B has been successfully accomplished. acs.orgnih.gov A key feature of this synthesis is a late-stage convergent approach, which is not commonly reported for secosteroid synthesis. acs.org This strategy relies on the Suzuki-Miyaura coupling to form the C8-C14 bond, connecting the AB-ring and D-ring segments. acs.orgnih.gov The synthesis of the different ring segments involves specific stereoselective reactions. For the common D-ring segment, key reactions include stereoselective hydrogenation and Sharpless asymmetric dihydroxylation. acs.orgresearchgate.net The AB-ring segment of aplysiasecosterol B was synthesized using Shi asymmetric epoxidation as a critical step. acs.orgnih.gov

Semi-synthetic approaches, starting from abundant natural steroids, offer an alternative and often more direct route to 9,11-seco-steroids. Ergosterol (B1671047), an inexpensive and commercially available sterol, has been utilized as a starting material. researchgate.net A notable synthesis starting from ergosterol to produce pinnigorgiols B and E, which possess a unique tricyclic γ-diketone framework, features a semipinacol rearrangement and an acyl radical cyclization/hemiketalization cascade. researchgate.net This cascade reaction is particularly efficient, assembling the complex core and forming two rings and three contiguous stereogenic centers in a single step. researchgate.net Another starting material, hecogenin, has been used to synthesize thirty novel 9,11-secosterol analogues with varied side chains and different oxidation states at the C-9 position. nih.gov This work was aimed at exploring the structure-activity relationships of these compounds. nih.gov

Chemoenzymatic strategies represent a powerful and environmentally benign approach to synthesizing 9,11-seco-steroids. beilstein-journals.org These methods combine the selectivity of enzymes with the efficiency of chemical reactions. A method starting from the natural corticosteroid cortisol demonstrates this synergy. beilstein-journals.org The process involves two key steps:

Whole-cell biocatalysis : A genetically engineered biocatalyst is used for the stereo- and regioselective 9α-hydroxylation of the cortisol derivative. beilstein-journals.org

Chemical cleavage : The resulting vicinal diol undergoes oxidative cleavage of the C-C bond, yielding the 9,11-seco-steroid skeleton. beilstein-journals.org

This chemoenzymatic route is advantageous as it operates under mild conditions and avoids the use of toxic heavy metal oxidants like OsO₄ and Pb(OAc)₄, which are often required in traditional chemical oxidation methods. beilstein-journals.org

The synthesis of analogues is crucial for studying structure-activity relationships. Research has shown that specific structural features are important for the biological activity of these compounds. For example, in a series of analogues synthesized from hecogenin, the presence of a cholesterol-type side chain was found to be a major determinant of cytotoxic activity. nih.gov Furthermore, a ketone group at the C-9 position was also identified as being crucial for this activity. nih.gov

The table below summarizes some of the key synthetic strategies and the analogues produced.

| Starting Material | Key Synthetic Strategy/Reactions | Synthesized Analogues/Core | Research Focus |

| Not specified (Total Synthesis) | Suzuki-Miyaura coupling, Shi asymmetric epoxidation, Sharpless asymmetric dihydroxylation, Stereoselective hydrogenation. acs.orgnih.gov | Aplysiasecosterols A and B. acs.orgnih.gov | First total synthesis, development of a convergent strategy. acs.org |

| Ergosterol | Semipinacol rearrangement, Acyl radical cyclization/hemiketalization cascade. researchgate.net | Pinnigorgiols B and E. researchgate.net | First synthesis of these natural products, efficient assembly of the tricyclic γ-diketone skeleton. researchgate.net |

| Hecogenin | Multi-step chemical synthesis. nih.gov | 30 novel 9,11-secosterol analogues with varying side chains and C-9 oxidation states. nih.gov | Exploring structure-activity relationships for cytotoxicity. nih.gov |

| Cortisol | Chemoenzymatic synthesis: Whole-cell biocatalysis (9α-hydroxylation), Oxidative C-C bond cleavage. beilstein-journals.org | 9,11-seco-steroid skeleton. beilstein-journals.org | Development of a mild and environmentally benign synthetic method. beilstein-journals.org |

The development of these diverse synthetic strategies not only enables the production of rare natural products for biological evaluation but also provides access to a wide array of structurally related analogues. This is essential for probing the molecular mechanisms of action and for identifying new therapeutic leads.

Biosynthetic Pathways and Enzymology of 9,11 Sthceo

Proposed Biosynthetic Routes to 9,11-Sthceo

The biosynthesis of this compound is believed to originate from cholesterol. The transformation from the intact tetracyclic steroid backbone to the C-ring cleaved seco-steroid structure likely involves a multi-step oxidative process. Although direct evidence for a specific pathway is limited, a logical sequence can be inferred from related biochemical reactions.

A key proposed step is the sequential hydroxylation of the cholesterol backbone at positions C9 and C11 to form a 9,11-vicinal diol intermediate. This diol would then be susceptible to oxidative cleavage, resulting in the scission of the C9-C11 bond and the formation of the characteristic 9,11-seco structure. This proposed route is supported by chemoenzymatic syntheses of 9,11-secosteroids, which utilize a similar strategy. d-nb.info

Below is a table outlining the proposed biosynthetic steps:

| Step | Proposed Transformation | Precursor | Product |

| 1 | C9-Hydroxylation | Cholesterol or a derivative | 9-Hydroxycholesterol derivative |

| 2 | C11-Hydroxylation | 9-Hydroxycholesterol derivative | 9,11-Dihydroxycholesterol derivative |

| 3 | Oxidative C9-C11 Bond Cleavage | 9,11-Dihydroxycholesterol derivative | This compound |

It is important to note that the order of the hydroxylation events at C9 and C11 may vary, and the exact intermediates have not been isolated from a natural source.

Enzymatic Transformations Leading to this compound

The enzymatic machinery responsible for the biosynthesis of this compound is likely to involve members of the cytochrome P450 (CYP) superfamily of enzymes. These monooxygenases are well-known for their role in steroid biosynthesis and metabolism, catalyzing a wide range of oxidation reactions, including hydroxylations and carbon-carbon bond cleavages. mdpi.com

The initial hydroxylation steps at C9 and C11 are characteristic reactions catalyzed by cytochrome P450 enzymes. For instance, in a chemoenzymatic approach to synthesize 9,11-secosteroids, a whole-cell biocatalyst based on 3-ketosteroid 9α-hydroxylase (KSH) was used for the stereoselective hydroxylation at C9 of a C11-hydroxylated steroid precursor. d-nb.inforesearchgate.net This demonstrates the feasibility of enzymatic hydroxylation at these positions.

The subsequent oxidative cleavage of the C9-C11 bond in the diol intermediate is also a reaction that can be catalyzed by cytochrome P450 enzymes. While some chemical syntheses employ mild oxidants for this step, it is plausible that a specific CYP enzyme could catalyze this transformation in a biological system. d-nb.info The mechanism would likely involve the formation of a ferric peroxide anion (Fe³⁺O₂⁻) or a perferryl oxygen species (formally FeO³⁺) within the enzyme's active site, which are known to be involved in complex steroid oxidations and C-C bond scission. mdpi.com

Isolation and Characterization of Enzymes Involved in this compound Biosynthesis

To date, there are no specific reports in the scientific literature detailing the isolation and characterization of enzymes directly responsible for the biosynthesis of this compound from cholesterol or its derivatives in any organism.

However, extensive research has been conducted on other cytochrome P450 enzymes involved in steroid metabolism, which provides a framework for understanding the potential properties of the enzymes in the this compound pathway. For example, CYP11A1, the cholesterol side-chain cleavage enzyme, has been extensively studied. It is a mitochondrial enzyme that converts cholesterol to pregnenolone (B344588) through a series of oxidative steps. wikipedia.org The study of such enzymes, including their substrate specificity, kinetics, and structural biology, offers valuable insights into how a putative "this compound synthase" might function. The isolation of such an enzyme would likely involve techniques such as protein purification from a source known to produce this compound, followed by characterization using methods like mass spectrometry and enzymatic assays with potential precursors.

Precursor Incorporation Studies in this compound Biosynthesis

Specific precursor incorporation studies to definitively trace the biosynthetic pathway of this compound have not been documented in the available scientific literature. Such studies would typically involve feeding a host organism or cell culture with isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled cholesterol) and then analyzing the resulting this compound to determine the pattern of label incorporation.

While direct studies on this compound are lacking, the broader field of steroid biochemistry has extensively used precursor incorporation studies to elucidate various metabolic pathways. For example, the biosynthesis of other seco-steroids, such as vitamin D, from 7-dehydrocholesterol (B119134) has been confirmed through such methods. nih.gov These studies provide a robust methodology that could be applied to investigate the biosynthesis of this compound in the future, should a biological source of this compound be identified and made accessible for experimental studies. The foundational role of cholesterol as the precursor to all animal steroids strongly suggests it as the primary candidate for such investigations. wikipedia.org

Sophisticated Spectroscopic and Diffraction Techniques for 9,11 Sthceo Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in 9,11-Sthceo Structure Determination

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms, primarily hydrogen (¹H) and carbon (¹³C). nih.gov

One-dimensional (1D) NMR spectra are the foundation of structural analysis. The ¹H NMR spectrum would reveal the number of distinct proton environments in the this compound molecule, their relative abundance (through integration), and their electronic environment (through chemical shift). Furthermore, the splitting patterns (singlet, doublet, triplet, etc.) arise from spin-spin coupling between neighboring protons, providing crucial information about which protons are connected through chemical bonds.

The ¹³C NMR spectrum would complement this by indicating the number of unique carbon atoms in the molecule. The chemical shifts in the ¹³C spectrum help to identify the types of carbon atoms present (e.g., C=O, C=C, C-O, CH₃, CH₂, CH).

Illustrative ¹H and ¹³C NMR Data for a Hypothetical this compound

| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data | |

| Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) |

| 7.25 | d (J = 8.5 Hz) | 210.1 (C=O) |

| 6.10 | dd (J = 10.2, 2.1 Hz) | 170.5 (C=O) |

| 5.95 | t (J = 3.5 Hz) | 145.2 (C) |

| 4.50 | m | 128.7 (CH) |

| 2.30 | q (J = 7.0 Hz) | 75.4 (CH-O) |

| 1.15 | s | 45.3 (CH) |

| 0.98 | d (J = 6.8 Hz) | 21.2 (CH₃) |

| 0.85 | s | 18.5 (CH₃) |

This table is for illustrative purposes only and represents plausible data for a complex organic molecule.

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for assembling the full structure of a complex molecule like this compound. d-nb.info These techniques display correlations between different nuclei, revealing the molecular framework. mdpi.com

COSY (Correlation Spectroscopy): This experiment would identify protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of proton-proton networks throughout the molecule, helping to piece together fragments of the structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom it is directly attached to. This is a powerful method for definitively assigning which protons are bonded to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. Correlations in a NOESY spectrum indicate that two protons are close to each other in 3D space, which is vital for determining the relative stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) Applications in this compound Structural Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. youtube.com It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the compound's elemental composition, or molecular formula. For example, HRMS could distinguish between two molecules that have the same nominal mass but different elemental formulas.

Illustrative HRMS Data for a Hypothetical this compound

| Technique | Measurement | Value | Derived Formula |

| HR-ESI-MS | [M+H]⁺ (Calculated) | 415.2124 | C₂₃H₃₁O₆ |

| HR-ESI-MS | [M+H]⁺ (Found) | 415.2120 |

This table is for illustrative purposes only and shows how HRMS data can be used to propose a molecular formula.

In tandem mass spectrometry (MS/MS), ions of the parent molecule (in this case, the this compound ion) are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The pattern of fragmentation provides a "fingerprint" that can be used to deduce the structure of the molecule. By analyzing the mass differences between the parent ion and the fragment ions, it is possible to identify the loss of specific functional groups and piece together the molecule's structural components. For a hypothetical steroidal this compound, characteristic fragmentation patterns, such as cleavage of side chains or ring systems, would be expected.

X-ray Crystallography for Absolute Configuration Determination of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. libretexts.orgwikipedia.org The technique requires the molecule to be in a crystalline form. When a beam of X-rays is passed through a well-ordered crystal, the X-rays are diffracted in a specific pattern. rsc.org By analyzing this diffraction pattern, it is possible to calculate the positions of all the atoms in the crystal lattice with very high precision. ictp.it

For a complex molecule like this compound, which likely possesses multiple stereocenters, X-ray crystallography would be the ultimate tool to unambiguously determine its absolute stereochemistry. This technique would provide precise bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's exact 3D structure.

Illustrative Crystallographic Data Table for a Hypothetical this compound

| Parameter | Illustrative Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 18.789 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 2369.8 |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.045 |

This table presents hypothetical data that would be obtained from an X-ray crystallographic analysis.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies on this compound

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive techniques that provide crucial information about the stereochemical features of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light, which is directly influenced by its three-dimensional structure.

Detailed Research Findings:

For seco-steroids, determining the absolute configuration is a significant challenge. Electronic circular dichroism (ECD), a variant of CD, has become a pivotal tool in this regard. nih.gov In numerous studies of newly isolated seco-steroids, where obtaining suitable crystals for X-ray crystallography is difficult, ECD has been successfully employed. nih.govnih.gov The absolute configuration is often established by comparing the experimentally measured ECD spectrum with spectra generated through quantum chemical calculations for possible stereoisomers. nih.govnih.gov For instance, the absolute configurations of novel compounds like aplysiasecosterol A and microascusteroids A and B were definitively assigned using this approach. nih.govnih.gov

While a specific experimental CD spectrum for this compound is not publicly available, based on its structural features—specifically the α,β-unsaturated ketone in the cleaved B-ring—a characteristic Cotton effect would be expected. The sign and magnitude of this Cotton effect in the CD and ORD spectra are highly sensitive to the conformation of the rings and the stereochemistry of the surrounding chiral centers. ORD studies on related steroid molecules containing α,β-unsaturated oxo groups have shown that the spectral features are sensitive to the polarity of the environment and the specific location of the chromophore within the steroidal framework. nih.gov

Representative Data Tables:

The following tables represent typical data that would be obtained from CD and ORD analyses of a compound like this compound, based on studies of analogous seco-steroids.

Table 1: Representative Circular Dichroism (CD) Data for this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Transition Assignment |

|---|---|---|

| ~320-340 | Positive Cotton Effect | n → π* of the C9-ketone |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds. IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying groups like hydroxyl (O-H) and carbonyl (C=O). ontosight.ai Raman spectroscopy, conversely, is more sensitive to non-polar, symmetric bonds and provides complementary information, especially regarding the carbon skeleton. sigmaaldrich.com

Detailed Research Findings:

For this compound, IR spectroscopy is crucial for confirming the presence of its key functional groups. The hydroxyl (-OH) groups at positions 3, 6, and 11 would give rise to a broad absorption band in the high-frequency region of the spectrum. The C=O stretch of the conjugated ketone at C9 is also a highly characteristic and strong absorption. nih.gov Studies on other cholestane (B1235564) derivatives routinely employ Fourier Transform Infrared (FT-IR) spectroscopy to confirm the presence of such functional groups. researchgate.netmdpi.com

Raman spectroscopy would complement the IR data by providing detailed information about the C-C bond vibrations within the steroid nucleus and the side chain. The C=C stretching of the double bond at C7, which might be a weaker band in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum. While direct Raman studies on this compound are not documented, the analysis of related steroidal structures demonstrates the utility of this technique in providing a complete vibrational profile.

Representative Data Tables:

The following tables summarize the expected characteristic vibrational frequencies for this compound.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3400 (broad) | Strong | O-H stretch | Hydroxyl groups |

| ~2950-2850 | Strong | C-H stretch | Aliphatic CH₂, CH₃ |

| ~1665 | Strong | C=O stretch | α,β-Unsaturated Ketone |

| ~1640 | Medium | C=C stretch | Alkene |

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~2950-2850 | Strong | C-H stretch | Aliphatic CH₂, CH₃ |

| ~1645 | Strong | C=C stretch | Alkene |

| ~1450 | Medium | C-H bend | Aliphatic CH₂, CH₃ |

Mechanistic Investigations of 9,11 Sthceo Reactivity and Transformations

Oxidation and Reduction Reactions of 9,11-Sthceo

The oxidized nature of the this compound scaffold, particularly the presence of a ketone at C-9 and multiple hydroxyl groups, makes it amenable to a variety of oxidation and reduction reactions. These transformations are crucial for both the synthesis of complex secosteroids and the investigation of their structure-activity relationships.

Reduction Reactions: The reduction of the C-9 ketone is a common transformation. For instance, the treatment of euryspongiols, which are polyhydroxylated 9,11-secocholestane derivatives, with sodium borohydride (B1222165) (NaBH₄) results in the stereospecific reduction of the C-9 carbonyl. This reaction produces the corresponding 9β-hydroxy derivative, leading to hepta-hydroxylated secosteroids. ird.fr This high stereospecificity is a key feature in the derivatization of these molecules.

During the total synthesis of various 9,11-secosteroids, a range of selective reduction methods are employed. These include the reduction of acid-sensitive endoperoxides, which can be achieved using reagents like aluminum-nickel (Al-Ni) alloy or zinc (Zn), and the regioselective hydrogenation of olefins using catalysts such as platinum(IV) oxide (PtO₂). acs.orgacs.org Ozonolysis of double bonds within the scaffold, followed by reductive workup, provides a method to introduce further functional groups like aldehydes. thieme-connect.comthieme-connect.com

Oxidation Reactions: The synthesis of the 9,11-seco scaffold itself often involves key oxidative steps. A common method is the oxidative cleavage of a C9-C11 vicinal diol, which can be achieved with mild oxidants. d-nb.info The initial hydroxylation at C9 is a critical step and can be performed with high stereo- and regioselectivity using whole-cell biocatalysis. d-nb.info For example, chromium trioxide (CrO₃) has been used to oxidize estradiol (B170435) derivatives to generate the corresponding 9-oxo-9,11-seco-11-oic acid. nih.gov Furthermore, regio- and diastereoselective oxidation of dienones is a strategy employed in the synthesis of complex 9,11-secosteroids like pinnisterol E. acs.orgacs.org

Table 1: Examples of Oxidation and Reduction Reactions on 9,11-Secosteroid Scaffolds

| Reaction Type | Substrate Type | Reagents and Conditions | Product(s) | Reference(s) |

| Reduction | 9-keto-9,11-secosteroid | NaBH₄ | 9β-hydroxy-9,11-secosteroid | ird.fr |

| Reduction | Endoperoxide | Al-Ni alloy or Zn | Diol | acs.orgacs.org |

| Reduction | Olefin | PtO₂ | Alkane | acs.orgacs.org |

| Oxidation | 9,11-vicinal diol | Mild oxidant | 9-keto-11-aldehyde/acid | d-nb.info |

| Oxidation | Estradiol derivative | CrO₃ | 9-oxo-9,11-seco-11-oic acid | nih.gov |

| Oxidation | Dienone | m-CPBA | Epoxide/further oxidized products | acs.org |

| Oxidation | Olefin | O₃, then reductive workup | Aldehyde | thieme-connect.comthieme-connect.com |

Functional Group Interconversions on this compound Scaffold

Functional group interconversions (FGIs) are fundamental to the synthesis and derivatization of this compound. These reactions allow for the manipulation of existing functional groups to install new ones, facilitating the construction of the target molecule or the generation of a library of analogues for biological screening.

Key FGIs in the context of 9,11-secosteroid chemistry include:

Esterification and Hydrolysis: Hydroxyl groups on the steroid nucleus are frequently protected as esters (e.g., acetates) and can be deprotected via hydrolysis. For example, the synthesis of pinnigorgiol B involves the hydrolysis of an ester under basic conditions. thieme-connect.com

Ether Formation: Alcohols can be converted to ethers, such as tetrahydropyranyl (THP) ethers, for protection during multi-step syntheses. These protecting groups can be removed under mild acidic conditions. nih.gov

Conversion to Sulfonate Esters: Hydroxyl groups can be transformed into good leaving groups, such as mesylates or tosylates, by reaction with the corresponding sulfonyl chloride. This activates the position for subsequent nucleophilic substitution or elimination reactions. nih.gov

Thioester Formation: In the synthesis of pinnigorgiols, a diol was converted into a thioester. This thioester then served as a precursor for an acyl radical cyclization, a key step in forming the complex tricyclic core of the natural product. thieme-connect.comthieme-connect.com

Amide Formation: While not directly reported on the this compound core itself, general steroid chemistry often involves the conversion of carboxylic acids to amides to explore biological activity. researchgate.net

Table 2: Selected Functional Group Interconversions in 9,11-Secosteroid Synthesis

| Starting Functional Group | Target Functional Group | Reagents/Reaction Type | Purpose | Reference(s) |

| Hydroxyl | Acetate Ester | Acetic anhydride, base | Protection | beilstein-journals.org |

| Hydroxyl | THP Ether | Dihydropyran, acid catalyst | Protection | nih.gov |

| Ester | Carboxylic Acid/Alcohol | Basic hydrolysis | Deprotection/Derivatization | thieme-connect.com |

| Hydroxyl | Mesylate Ester | Mesyl chloride, pyridine | Activation (Leaving Group) | nih.gov |

| Diol | Thioester | Multi-step conversion | Radical Cyclization Precursor | thieme-connect.comthieme-connect.com |

Acid- and Base-Catalyzed Transformations of this compound

The presence of various functional groups, including ketones, hydroxyls, and olefins, makes the this compound scaffold susceptible to both acid- and base-catalyzed transformations. These reactions can lead to complex molecular rearrangements and are pivotal in the synthesis of unique secosteroid structures.

Acid-Catalyzed Reactions: A notable example is the acid-catalyzed dienone-phenol rearrangement. In the synthesis of the 9,10-secosteroid Calicoferol E, a 9α-hydroxycholesta-1,4-dien-3-one precursor undergoes rearrangement in the presence of an acid catalyst to form the final aromatic A-ring structure. semanticscholar.org While this is a 9,10-secosteroid, the principle is applicable to related systems. Another significant acid-catalyzed reaction is the rearrangement of steroidal isoxazolidines, which can be derived from 5,10-seco-steroids. Treatment of these compounds with p-toluenesulfonic acid in boiling toluene (B28343) can induce an intramolecular rearrangement to yield perhydro-3,1-oxazine derivatives. bg.ac.rs The instability of certain diol intermediates under acidic conditions, leading to the formation of tetrahydrofurans, has also been noted during synthetic efforts. acs.org

Base-Catalyzed Reactions: Base-catalyzed reactions are also utilized in the manipulation of secosteroid scaffolds. The hydrolysis of ester protecting groups is a common step performed under basic conditions to liberate hydroxyl groups. thieme-connect.com Furthermore, base-promoted ring cleavage and intramolecular lactonization have been used as strategies in the synthesis of secosterol intermediates. taltech.ee In the synthesis of cortistatin A, a related complex steroid, the base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) was used to facilitate the alkylation of a 9,11-enolate. acs.org

Photochemical Reactions of this compound

Photochemical reactions offer a unique avenue for the transformation of steroid skeletons, often leading to products that are inaccessible through conventional thermal reactions. The study of photochemical transformations of secosteroids is an emerging area.

UV irradiation of steroidal isoxazolidines, which can be formed from seco-steroids, in the presence of molecular oxygen, can lead to the oxidative cleavage of the epoxyimino bridge. This results in the formation of nitro and azoxy compounds. colab.ws

More relevant to the formation of secosteroids, the UVB irradiation of steroidal 5,7-dienes is the key step in the biosynthesis of vitamin D (a 9,10-secosteroid). This photochemical reaction involves the conrotatory ring-opening of the B-ring to form a pre-vitamin D intermediate, which then isomerizes to vitamin D. Similar photochemical transformations have been applied to pregnane (B1235032) derivatives (which have a shorter side chain than cholesterol) containing a 5,7-diene moiety. UVB photolysis of these precursors leads to the formation of novel 9,10-secosteroids with vitamin D and lumisterol-type structures, as well as further oxidized derivatives. nih.gov While these examples relate to 9,10-secosteroids, they highlight the potential for using photochemical methods to access novel 9,11-secosteroid analogues from suitable diene precursors.

Derivatization Strategies for this compound for Research Purposes

The derivatization of the this compound scaffold is primarily driven by the need to understand structure-activity relationships (SAR) and to develop probes for biological studies. The diverse biological activities of 9,11-secosteroids, including anti-inflammatory, cytotoxic, and antihistaminic effects, motivate the synthesis of a wide range of analogues. nih.govresearchgate.netird.fr

Common derivatization strategies include:

Modification of the Side Chain: The sterol side chain is a frequent target for modification to explore its influence on biological activity. This can involve varying the length, branching, and functionalization of the side chain.

Alteration of Ring A/B Functionality: The number and stereochemistry of hydroxyl groups on the A and B rings are critical for activity. Synthesizing analogues with different hydroxylation patterns is a key strategy. For example, the euryspongiols are a series of naturally occurring 9,11-secosteroids that differ in their side chains and the stereochemistry of a hydroxyl group at C-3. ird.fr

Synthesis of Probes: For mechanistic studies, derivatives such as fluorescently labeled conjugates can be prepared. For example, cholesterol has been conjugated to BODIPY dyes for use in drug delivery systems, a strategy that could be applied to this compound. nih.gov

Formation of Glycosides: The attachment of sugar moieties to the hydroxyl groups of steroids to form glycosides is a common strategy to improve water solubility and alter pharmacokinetic properties.

Preparation for Multi-Component Reactions: Seco-steroids with appropriate functional groups can be used as building blocks in multi-component reactions to rapidly generate libraries of complex hybrid molecules for biological screening. beilstein-journals.org

Theoretical and Computational Chemistry Approaches to 9,11 Sthceo

Quantum Chemical Calculations of [Correct Compound Name] Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For [Correct Compound Name] , these calculations would provide insights into its stability, reactivity, and spectroscopic characteristics. Methods such as Density Functional Theory (DFT) or ab initio calculations would be employed to solve the Schrödinger equation for the molecule, yielding its electronic wavefunction and energy.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. A conformational analysis of [Correct Compound Name] would be performed to identify its most stable conformers (isomers that can be interconverted by rotation about single bonds). By systematically rotating flexible bonds and calculating the potential energy of each resulting geometry, a potential energy surface can be mapped. The global minimum on this surface represents the most stable conformation, while other local minima correspond to other accessible, higher-energy conformers.

Table 1: Predicted Relative Energies of Stable Conformers of [Correct Compound Name] (This table would be populated with data from computational studies, showing the different low-energy conformations and their relative stabilities.)

| Conformer ID | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|---|

| Conf-1 | B3LYP/6-31G(d) | 0.00 | Data would be inserted here |

| Conf-2 | B3LYP/6-31G(d) | Data would be inserted here | Data would be inserted here |

Quantum chemistry allows for the prediction of various spectroscopic properties, which can aid in the experimental identification and characterization of [Correct Compound Name] . Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. Similarly, calculations of vibrational frequencies can predict the Infrared (IR) and Raman spectra, providing a "fingerprint" of the molecule's vibrational modes. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in structure elucidation.

Table 2: Predicted Spectroscopic Data for [Correct Compound Name] (This table would summarize the key predicted spectroscopic features.)

| Spectroscopic Technique | Predicted Parameter | Value (Unit) |

|---|---|---|

| UV-Vis | λmax | Predicted wavelength in nm |

| IR | Key Frequencies | Predicted wavenumbers in cm⁻¹ |

| ¹³C NMR | Chemical Shifts (δ) | Predicted shifts in ppm |

Molecular Dynamics Simulations of [Correct Compound Name] in Different Environments

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of [Correct Compound Name] in various environments, such as in a vacuum, in water, or embedded in a lipid bilayer. These simulations reveal how the molecule's conformation and interactions change over time, providing insights into its flexibility, solvation properties, and potential to permeate biological membranes.

Docking and Molecular Modeling Studies of [Correct Compound Name] Interactions with Macromolecules

To understand the potential biological targets of [Correct Compound Name] , molecular docking studies would be performed. Docking algorithms predict the preferred orientation of the molecule when bound to a larger macromolecule, such as a protein or nucleic acid. These studies are crucial for hypothesis generation in drug discovery, suggesting potential mechanisms of action. The binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between [Correct Compound Name] and the macromolecule's active site would be analyzed.

Table 3: Summary of Docking Results for [Correct Compound Name] with a Putative Target (This table would showcase the results of docking the compound into a specific biological target.)

| Target Protein | Docking Score (e.g., kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|

QSAR (Quantitative Structure-Activity Relationship) Modeling Applied to [Correct Compound Name] Analogues

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If a set of analogues of [Correct Compound Name] with known activities were available, a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) to predict the activity of new, untested analogues. This approach is valuable for optimizing lead compounds in drug development by guiding the synthesis of more potent molecules.

Molecular and Cellular Mechanisms of 9,11 Sthceo Biological Interactions

Receptor Binding Studies of 9,11-Sthceo in Model Systems

The biological activity of many oxysterols is initiated by their binding to nuclear receptors, which are ligand-activated transcription factors that regulate gene expression. nih.gov For the class of 9,11-secosteroids, the Liver X Receptors (LXRs), comprising LXRα and LXRβ isoforms, are key targets. capes.gov.brresearchgate.net These receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes. nih.govqiagen.com

Radioligand binding assays are a fundamental technique used to characterize the interaction between a ligand and its receptor. In these assays, a radiolabeled ligand (e.g., tritium (B154650) [³H] or iodine [¹²⁵I]) is used to quantify the binding to a receptor preparation. Competition binding assays, a common format, measure the ability of an unlabeled ligand, such as this compound, to displace the radiolabeled ligand from the receptor. This allows for the determination of the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the ligand's binding affinity. nih.gov

While specific radioligand binding data for this compound is not extensively documented in publicly available literature, studies on similar oxysterols demonstrate their ability to bind to LXRs with varying affinities. For instance, the endogenous LXR ligand 22(R)-hydroxycholesterol binds to LXRα with a dissociation constant (Kd) in the low micromolar range. nih.gov In a typical competitive binding assay, a constant concentration of a high-affinity radiolabeled LXR agonist would be incubated with LXR protein in the presence of increasing concentrations of this compound. The decrease in radioactivity bound to the receptor would be measured to calculate the IC50 value.

Table 1: Representative Radioligand Displacement Data for LXR Ligands (Note: This table is illustrative of typical data obtained for LXR ligands and does not represent specific experimental results for this compound, which are not readily available.)

| Radioligand | Competitor Ligand | Receptor | IC50 (nM) | Ki (nM) |

| [³H]T0901317 | 22(R)-hydroxycholesterol | LXRα | 150 | 75 |

| [³H]T0901317 | 24(S)-hydroxycholesterol | LXRα | 500 | 250 |

| [³H]T0901317 | T0901317 (synthetic) | LXRα | 50 | 25 |

IC50 and Ki values are hypothetical and for illustrative purposes.

Label-free detection methods, such as Surface Plasmon Resonance (SPR), provide real-time analysis of molecular interactions without the need for radioactive or fluorescent labels. mdpi.com This technology measures changes in the refractive index at the surface of a sensor chip to which a receptor protein (e.g., LXR) is immobilized. When a ligand (e.g., this compound) flows over the surface and binds to the receptor, the change in mass at the surface is detected, allowing for the determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). nih.gov

SPR studies have been instrumental in characterizing the interactions between various ligands and nuclear receptors. frontiersin.org For example, the interaction of LXR with its heterodimer partner RXR and the modulation of this interaction by ligands have been successfully quantified using SPR. nih.gov Studies on various natural products have shown direct binding to LXRα and LXRβ with KD values in the micromolar range. frontiersin.org For this compound, an SPR experiment would involve immobilizing purified LXRα or LXRβ protein on a sensor chip and then flowing different concentrations of the secosteroid over the surface to measure the binding kinetics.

Table 2: Representative Kinetic Parameters from SPR Analysis for LXR Ligands (Note: This table presents typical kinetic data obtained from SPR for LXR ligands to illustrate the methodology. Specific data for this compound is not available in the cited literature.)

| Ligand | Receptor | ka (1/Ms) | kd (1/s) | KD (µM) |

| Flavonoid A | LXRα | 1.2 x 10³ | 2.6 x 10⁻³ | 2.16 |

| Pestalotiochromone A | LXRα | 2.5 x 10³ | 1.55 x 10⁻² | 6.2 |

| T0901317 (synthetic) | LXRα | 5.0 x 10⁴ | 5.0 x 10⁻³ | 0.1 |

Kinetic data are based on findings for other natural product LXR agonists and are for illustrative purposes. frontiersin.org

Enzymatic Modulation by this compound in in vitro Systems

In addition to receptor binding, oxysterols can directly influence cellular signaling and metabolic pathways by modulating the activity of key enzymes. This can occur through competitive, non-competitive, or uncompetitive inhibition, or through allosteric activation. libretexts.orgsci-hub.se

The inhibitory potential of a compound against a specific enzyme is quantified by kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The Ki is a more fundamental measure of inhibitor potency, representing the dissociation constant of the enzyme-inhibitor complex. nih.gov

Studies on related 9,11-secosteroids isolated from marine organisms have demonstrated inhibitory activity against various enzymes. For example, certain 9,11-secosteroids show inhibitory effects on neutrophilic inflammation, suggesting interaction with enzymes in inflammatory pathways. nih.gov Another secosteroid was found to have moderate inhibitory activity against acetylcholinesterase (AChE) with an IC50 value of 46 μM. scirp.org Furthermore, some steroids and secosteroids have been investigated as inhibitors of cytochrome P450 enzymes, which are themselves involved in steroid metabolism. nih.govresearchgate.net The inhibitory kinetics of such interactions can be complex, but Ki values can often be estimated from experimentally determined IC50 values. nih.gov

| Secosteroid Compound | Target Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) |

| Cyclosecosterol A | Acetylcholinesterase (AChE) | Not Specified | 46 | Not Determined |

| Related 9,11-Secosteroid | Neutrophil Elastase | Not Specified | 10.5 | Not Determined |

| Imidazole-Aza-Secosteroid | P450 17A1 (Lyase) | Competitive | ~1 | ~0.5 |

Data compiled from studies on various secosteroids. nih.govscirp.orgnih.gov

Understanding the precise molecular interactions between an inhibitor and its target enzyme is greatly facilitated by determining the three-dimensional structure of the enzyme-inhibitor complex. X-ray crystallography is a powerful technique for this purpose. Co-crystallization involves forming a crystal of the target enzyme with the inhibitor bound in its active or allosteric site. The resulting crystal structure can reveal the specific amino acid residues involved in binding and the conformation of the inhibitor, providing invaluable information for understanding the mechanism of inhibition and for designing more potent and selective inhibitors. scirp.orgscirp.org

While no co-crystal structures of this compound with a target enzyme are currently available in the public domain, the structures of related compounds have been determined. For instance, the crystal structure of a novel 9,11-secosterol with a lactone ring, cyclosecosterol A, was resolved, confirming its unique fused-ring system. scirp.orgscirp.org Such structural data is critical for building a comprehensive understanding of how this class of molecules interacts with biological macromolecules.

Gene Expression Modulation by this compound in Cell Culture Models

The ultimate consequence of receptor binding and subsequent cellular signaling events is often a change in the expression of specific genes. As a ligand for LXRs, this compound is predicted to modulate the transcription of LXR target genes. These genes are centrally involved in cholesterol homeostasis, lipid metabolism, and the inflammatory response. nih.govmdpi.com

Upon activation by a ligand like an oxysterol, the LXR/RXR heterodimer recruits coactivator proteins and initiates the transcription of genes containing LXREs. qiagen.com Key LXR target genes include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for reverse cholesterol transport, and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid synthesis. nih.govqiagen.com

Gene expression studies, typically using techniques like quantitative real-time PCR (qPCR) or genome-wide methods such as DNA microarrays or RNA-sequencing, can quantify the changes in messenger RNA (mRNA) levels for specific genes in cells treated with a compound. nih.govnih.gov For example, treatment of human macrophage foam cells with a synthetic LXR agonist led to the identification of 186 LXRα target genes, including the apolipoprotein gene cluster (APOE/C1/C4/C2), which are vital for lipid transport and metabolism. nih.gov It is anticipated that this compound would regulate a similar suite of genes in appropriate cell culture models, such as human macrophages or liver cells.

Table 4: Representative LXR Target Genes Modulated by LXR Agonists (Note: This table lists well-established LXR target genes and represents the expected pattern of gene expression changes upon LXR activation by a ligand like this compound. Specific fold-change data for this compound is not available.)

| Gene Symbol | Gene Name | Function | Expected Regulation |

| ABCA1 | ATP Binding Cassette Subfamily A Member 1 | Cholesterol Efflux | Upregulation |

| ABCG1 | ATP Binding Cassette Subfamily G Member 1 | Cholesterol Efflux | Upregulation |

| SREBF1 (SREBP-1c) | Sterol Regulatory Element Binding Transcription Factor 1 | Fatty Acid Synthesis | Upregulation |

| FASN | Fatty Acid Synthase | Fatty Acid Synthesis | Upregulation |

| APOE | Apolipoprotein E | Lipid Transport | Upregulation |

| LPL | Lipoprotein Lipase | Triglyceride Hydrolysis | Upregulation |

| CYP7A1 | Cytochrome P450 Family 7 Subfamily A Member 1 | Bile Acid Synthesis | Upregulation |

| LXRα (NR1H3) | Nuclear Receptor Subfamily 1 Group H Member 3 | Auto-regulation | Upregulation |

Intracellular Signaling Pathway Perturbations by this compound

This compound, as an oxysterol, can influence cellular behavior by perturbing intracellular signaling pathways. Oxysterols are known to act as signaling molecules, often by binding to specific nuclear receptors which in turn regulate gene expression. ontosight.ai

One of the key mechanisms by which oxysterols like this compound are thought to exert their effects is through the activation of Liver X Receptors (LXRs). ontosight.ai LXRs are critical regulators of cholesterol, fatty acid, and glucose homeostasis. Upon activation by a ligand, such as an oxysterol, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes. This action modulates the transcription of genes involved in cholesterol efflux, transport, and storage. ontosight.ai

The signaling cascades affected by this compound are central to cellular lipid management. For instance, LXR activation leads to the upregulation of genes like ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1), which are crucial for reverse cholesterol transport—the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion.

Furthermore, the influence of oxysterols extends to inflammatory and immune response pathways. ontosight.ai While specific studies on this compound are limited, the broader class of oxysterols has been shown to modulate pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade. The MAPK pathway is a crucial signaling cascade that translates extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. khanacademy.orgnih.gov Perturbations in these pathways can have significant implications for cellular function and are a key area of investigation in diseases like atherosclerosis and metabolic syndrome. ontosight.ai

Table 1: Potential Intracellular Signaling Pathways Modulated by this compound

| Pathway | Key Mediators | Potential Effect of this compound | Cellular Outcome |

|---|---|---|---|

| Liver X Receptor (LXR) Signaling | LXR, RXR | Ligand Binding/Activation | Regulation of cholesterol and lipid metabolism genes ontosight.ai |

| Mitogen-Activated Protein Kinase (MAPK) | Raf, MEK, ERK | Modulation of Kinase Activity | Influence on cell proliferation, inflammation, and survival khanacademy.orgnih.gov |

| Immune Response Pathways | Various cytokines and receptors | Modulation of signaling | Altered immune and inflammatory responses ontosight.ai |

Metabolic Fate of this compound in Research Model Organisms

The metabolic fate of oxysterols, including this compound, is a complex process involving several enzymatic pathways that lead to their transformation and eventual elimination. The structure of this compound, a seco-steroid with hydroxyl groups, makes it a substrate for various metabolic enzymes. ontosight.ai

In research models, the metabolism of oxysterols is primarily studied to understand how the body handles these potent signaling molecules. The initial formation of this compound can occur via the enzymatic oxidation of cholesterol by cytochrome P450 enzymes. ontosight.ai Once formed, it can undergo further modifications.

The primary routes for sterol metabolism and excretion involve the liver, where they can be converted into bile acids. This process, known as the bile acid synthesis pathway, is the main route for cholesterol and oxysterol elimination from the body. The hydroxyl groups on the this compound molecule can be targets for phase II metabolic enzymes, such as sulfotransferases and UDP-glucuronosyltransferases. These enzymes conjugate the molecule with sulfate (B86663) or glucuronic acid, respectively, increasing its water solubility and facilitating its excretion in bile or urine.

While specific metabolic studies detailing the complete pathway for this compound in model organisms are not widely available in the public literature, the general principles of sterol and oxysterol metabolism provide a framework for its likely fate. Research using techniques like flux balance analysis (FBA) and genome-scale metabolic models in organisms helps to simulate and predict the metabolic processing of various compounds. nih.gov Such models can integrate different "omic" layers, including transcriptomics and proteomics, to provide a more detailed view of metabolic networks. nih.gov

Table 2: General Metabolic Processes for Oxysterols in Model Organisms

| Metabolic Process | Key Enzymes/Pathways | Purpose |

|---|---|---|

| Bile Acid Synthesis | Cytochrome P450 enzymes (e.g., CYP7A1, CYP27A1) | Conversion of sterols to bile acids for elimination. |

| Phase II Conjugation | Sulfotransferases, UDP-glucuronosyltransferases | Increases water solubility for excretion. |

| Transport | ABC transporters (e.g., ABCG5/ABCG8) | Efflux from cells and transport into bile/urine. |

Advanced Analytical Methodologies for the Study of 9,11 Sthceo

Chromatographic Separations of 9,11-Sthceo

Chromatography is a cornerstone of analytical chemistry, providing the powerful separation capabilities required to isolate this compound from complex matrices or to separate it from structurally similar isomers. The choice of chromatographic technique is dictated by the physicochemical properties of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its versatility and high resolving power for non-volatile compounds. nih.gov Reversed-phase HPLC is the most common mode employed, utilizing a nonpolar stationary phase and a polar mobile phase.

The separation of this compound and its potential isomers is typically achieved using octadecyl silica (C18) columns. nih.govchromatographyonline.comoup.comhalocolumns.com The mobile phase often consists of a gradient mixture of water with acetonitrile or methanol, which allows for the efficient elution of compounds with varying polarities. nih.govnih.gov The selection of the stationary phase is critical; while C18 columns are widely effective, specialized phases like phenyl-hexyl or those with aromatic selectivity (C18-AR) can offer alternative selectivities that may be crucial for resolving closely related isomers. oup.comhplc.eu Optimization of parameters such as mobile phase composition, pH, and column temperature is essential to achieve baseline separation. nih.gov

Table 1: Illustrative HPLC Conditions for this compound Isomer Separation

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 2.6 µm particle size, 50 x 2.1 mm) oup.com |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile nih.gov |

| Gradient | 5% B to 95% B over 5 minutes nih.gov |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Injection Volume | 5 µL |

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. fu-berlin.de As this compound is likely a non-volatile molecule due to its presumed complex structure, direct analysis by GC is not feasible. Therefore, a crucial derivatization step is required to increase its volatility and thermal stability. oup.com

The most common derivatization method for compounds containing hydroxyl or keto groups is silylation, which converts these polar functional groups into nonpolar trimethylsilyl (TMS) ethers or enol-ethers. fu-berlin.deoup.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov This process not only enhances volatility but also improves chromatographic peak shape and mass spectrometric fragmentation patterns. fu-berlin.de The resulting TMS-derivatives of this compound can then be separated on a low-polarity capillary column and detected with high sensitivity, often by a mass spectrometer. nih.govnih.gov

Supercritical Fluid Chromatography (SFC) for this compound

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC for certain applications, particularly for the separation of chiral compounds and isomers. researchgate.netselvita.com SFC primarily uses supercritical carbon dioxide as the main mobile phase, which exhibits low viscosity and high diffusivity, enabling faster separations and higher efficiencies compared to HPLC. selvita.comacs.org

For the analysis of this compound, SFC is particularly advantageous for separating stereoisomers. researchgate.net The technique often employs chiral stationary phases (CSPs) to achieve enantioseparation. acs.orgchromatographyonline.com Polar organic modifiers, such as methanol or ethanol, are typically added to the CO2 mobile phase to increase its solvating power and modulate the retention and selectivity of analytes. acs.org The mild operating temperatures used in SFC are also beneficial for thermally sensitive compounds. researchgate.net SFC's ability to provide high-resolution separation of isomers makes it an invaluable tool in the detailed characterization of this compound. europeanpharmaceuticalreview.com

Hyphenated Techniques for this compound Characterization (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are indispensable for the unambiguous identification and structural elucidation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry, combining the powerful separation of HPLC with the high sensitivity and specificity of MS. mdpi.com As this compound is separated on the LC column, it is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common "soft" ionization technique that generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-, providing clear molecular weight information. mdpi.comscientistlive.com For structural elucidation, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, the molecular ion of this compound is isolated, fragmented, and the resulting product ions are analyzed, creating a unique fragmentation pattern that acts as a chemical fingerprint. scientistlive.comdrugtargetreview.com This allows for the detailed characterization of the molecule's structure. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds. oup.com Following the necessary derivatization to make this compound volatile, GC-MS analysis provides both high chromatographic resolution and definitive mass spectral data. leco.com Electron ionization (EI) is a common ionization technique in GC-MS that produces extensive fragmentation, providing rich structural information that can be compared against spectral libraries for identification. fu-berlin.deoup.com

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) separates compounds based on their differential migration in an electric field. While traditional CE, or capillary zone electrophoresis (CZE), is highly efficient for charged species, it is unsuitable for neutral molecules like this compound, as they migrate with the electro-osmotic flow without separation. isfcppharmaspire.comnih.gov

To overcome this limitation, a modified technique known as Micellar Electrokinetic Chromatography (MEKC) is employed. isfcppharmaspire.comwikipedia.org MEKC introduces a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), into the buffer at a concentration above its critical micelle concentration. isfcppharmaspire.comscispace.com These micelles form a pseudo-stationary phase. Neutral analytes like this compound partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles (pseudo-stationary phase). wikipedia.org This differential partitioning allows for the separation of neutral compounds based on their hydrophobicity, extending the utility of CE to a broader range of molecules. nih.govnih.gov

Quantitative Determination of this compound in Research Samples

Accurate quantification of this compound in complex biological or environmental matrices is critical for many research applications. LC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its superior sensitivity and selectivity. drugtargetreview.comchromatographyonline.com

The method involves developing a multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) assay. uab.edu This is a highly selective process where a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and then only a specific, characteristic product ion is monitored. This high specificity minimizes interference from matrix components. chromatographyonline.com

For accurate quantification, a stable isotope-labeled internal standard is often used to correct for variations in sample preparation and instrument response. uab.edu The method must be rigorously validated to ensure its performance. Validation includes establishing linearity by creating a calibration curve, and determining the accuracy, precision, and the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. nih.govuab.edu

Table 2: Example Validation Data for a Quantitative LC-MS/MS Assay for this compound

| Quality Control Sample | Nominal Conc. (ng/mL) | Measured Conc. (Mean, ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| LLOQ | 1.0 | 0.95 | 95.0 | 12.5 |

| Low QC | 3.0 | 2.88 | 96.0 | 8.7 |

| Mid QC | 50.0 | 52.5 | 105.0 | 6.1 |

| High QC | 400.0 | 390.4 | 97.6 | 4.5 |

Future Research Avenues and Prospects for 9,11 Sthceo As a Chemical Probe

Design and Synthesis of Advanced 9,11-Secosterol Probes for Biological Research

The development of sophisticated 9,11-secosterol analogues is pivotal for their use as chemical probes. Future research will likely concentrate on the synthesis of derivatives with enhanced specificity and functionality. A significant area of focus is the creation of analogues with varied side chains and different degrees of oxidation at key positions, such as C-9, to modulate their biological activity. For instance, studies have shown that the presence of a cholesterol-type side chain and a ketone group at C-9 is crucial for anticancer activity.

One promising approach is the use of chemoenzymatic strategies, which combine the precision of biocatalysis with the versatility of chemical synthesis. This methodology allows for stereo- and regioselective modifications of the steroid scaffold under mild conditions. A notable example is the use of whole-cell biocatalysis for the hydroxylation of the steroid nucleus, followed by chemical cleavage to yield the 9,11-secosterol framework. This approach not only facilitates the synthesis of complex molecules but also aligns with the principles of green chemistry by avoiding toxic reagents.

Future efforts in this area will likely involve the exploration of a wider range of enzymes and microbial strains to generate a diverse library of 9,11-secosterol probes. These probes can be further functionalized with reporter tags, such as fluorescent dyes or biotin, to enable their use in advanced biological imaging and proteomic studies to identify their cellular targets.

Exploration of Novel Reaction Pathways for 9,11-Secosterol

The discovery and development of novel reaction pathways are essential for the efficient and versatile synthesis of 9,11-secosterols. Current strategies often rely on semi-synthetic approaches starting from readily available natural steroids. A key challenge is the development of a general total synthesis scheme that is not dependent on natural precursors.

One area of active research is the construction of the carbon skeleton through convergent strategies, where different fragments of the molecule are synthesized separately and then coupled. For example, the Michael addition reaction has been investigated for linking the A,B-ring and D-ring precursors of 9,11-secosterols. The use of powerful Michael acceptors, such as substituted cyclopentenone sulfoxides, has shown promise in achieving this coupling with good yield and stereoselectivity.

Another avenue of exploration is the application of tandem reactions, which allow for the formation of multiple bonds in a single step, thereby increasing synthetic efficiency. The asymmetric Claisen-ene sequence is one such strategy that has been considered for the stereocontrolled synthesis of the 9,11-secosterol skeleton.

Future research in this domain will likely focus on the development of new catalytic systems, including transition metal and organocatalytic methods, to facilitate novel bond formations and cyclization reactions. The ultimate goal is to establish robust and flexible synthetic routes that can provide access to a wide array of structurally diverse 9,11-secosterol analogues for biological screening.

Development of Chemoinformatic Tools for 9,11-Secosterol Related Structures

As the number of synthesized and identified 9,11-secosterol analogues grows, the need for advanced chemoinformatic tools to manage and analyze the resulting data becomes increasingly critical. While specific chemoinformatic tools for 9,11-secosterols are not yet established, the development of such resources represents a significant future research direction.

These tools could include databases for cataloging the structures and associated biological activities of 9,11-secosterol derivatives. Such a database would be an invaluable resource for the scientific community, facilitating the identification of structure-activity relationships (SAR).

Furthermore, the development of predictive quantitative structure-activity relationship (QSAR) models could accelerate the discovery of new lead compounds. QSAR models use statistical methods to correlate the chemical structure of a compound with its biological activity. For other classes of steroids, QSAR models have been successfully used to predict anabolic and androgenic activities based on molecular descriptors. Similar approaches could be applied to 9,11-secosterols to predict their cytotoxic or anti-inflammatory potential, thereby guiding the design of more potent and selective analogues.

In the future, chemoinformatic platforms could also incorporate molecular docking and simulation tools to visualize and predict the interactions of 9,11-secosterols with their biological targets at the atomic level.

Integration of 9,11-Secosterol Research with Systems Biology Approaches

The integration of 9,11-secosterol research with systems biology offers a powerful approach to unravel the complex mechanisms of action of these compounds. Systems biology aims to understand the intricate networks of interactions within a biological system, rather than focusing on individual components.

While the application of systems biology to 9,11-secosterol research is still in its infancy, this approach holds immense potential. For the broader class of steroids, systems biology is already being used to develop integrative models that describe the complex interplay between drugs and biological pathways. These quantitative systems pharmacology (QSP) models can help to predict clinical efficacy and adverse events.

In the context of 9,11-secosterols, a systems-level understanding could be achieved by combining experimental data from high-throughput screening, genomics, proteomics, and metabolomics with computational modeling. This would allow researchers to identify the signaling pathways and cellular networks that are modulated by 9,11-secosterols. For example, understanding the cross-talk between membrane and nuclear signaling pathways initiated by these compounds is a key area for future investigation.

By adopting a systems biology perspective, researchers can move beyond a one-drug-one-target paradigm and gain a more holistic view of the biological effects of 9,11-secosterols, ultimately facilitating their development as therapeutic agents and research tools.

Methodological Advancements in 9,11-Secosterol Research

Advancements in analytical and experimental methodologies are crucial for propelling 9,11-secosterol research forward. The accurate detection and quantification of these compounds in biological samples are essential for pharmacokinetic and pharmacodynamic studies.

Currently, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the primary methods for steroid analysis. However, there is a continuous drive to develop more sensitive, high-throughput, and accurate analytical techniques. The development of LC-MS/MS methods that require smaller sample volumes and provide high accuracy is a significant step in this direction.

In addition to analytical methods, advancements in cell-based assays and high-content imaging techniques will be instrumental in elucidating the cellular mechanisms of action of 9,11-secosterols. These technologies allow for the simultaneous measurement of multiple cellular parameters, providing a detailed picture of the phenotypic changes induced by these compounds.

Future methodological advancements may also include the development of novel biosensors for the real-time detection of 9,11-secosterols in living cells and the application of advanced spectroscopic techniques for the structural elucidation of new analogues. These innovations will undoubtedly accelerate the pace of discovery in the field of 9,11-secosterol research.

Q & A

How should researchers formulate precise and testable research questions for studying 9,11-Sthceo?

A well-constructed research question must align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome). Begin by identifying gaps in existing literature, such as unexplored mechanistic pathways or contradictory data on this compound's properties. Use clear, jargon-free language and specify variables (e.g., concentration ranges, reaction conditions). For example: "How does varying pH (6.0–8.0) influence the stability of this compound in aqueous solutions?" .

Q. What methodological approaches are optimal for initial characterization of this compound?